molecular formula C19H19NO2 B074741 3,6-Diacetyl-9-propyl-9H-carbazole CAS No. 1483-96-1

3,6-Diacetyl-9-propyl-9H-carbazole

Cat. No. B074741
CAS RN: 1483-96-1
M. Wt: 293.4 g/mol
InChI Key: IAFSDNNCEQCMLQ-UHFFFAOYSA-N
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Description

3,6-Diacetyl-9-propyl-9H-carbazole, also known as DAPC, is a carbazole derivative that has been extensively studied due to its potential applications in various scientific fields. This molecule has unique properties that make it a valuable tool for research, including its ability to act as a fluorescent probe and its ability to interact with DNA.

Mechanism Of Action

The mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole is not well understood. However, studies have shown that this molecule can intercalate with DNA and form stable complexes. This property may be due to the planar structure of 3,6-Diacetyl-9-propyl-9H-carbazole, which allows it to fit between the base pairs of DNA.

Biochemical And Physiological Effects

3,6-Diacetyl-9-propyl-9H-carbazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this molecule is not toxic to cells at concentrations used in research experiments.

Advantages And Limitations For Lab Experiments

3,6-Diacetyl-9-propyl-9H-carbazole has several advantages for lab experiments. This molecule is stable and can be easily synthesized in high purity and high yield. It also exhibits strong fluorescence, making it a valuable tool for studying DNA structure and dynamics.
However, there are also some limitations to the use of 3,6-Diacetyl-9-propyl-9H-carbazole in lab experiments. This molecule has a relatively low quantum yield, which can limit its sensitivity as a fluorescent probe. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3,6-Diacetyl-9-propyl-9H-carbazole. One area of interest is the development of new synthesis methods to improve the yield and purity of this molecule. Another area of interest is the exploration of 3,6-Diacetyl-9-propyl-9H-carbazole's potential applications in organic electronics.
Additionally, further studies are needed to understand the mechanism of action of 3,6-Diacetyl-9-propyl-9H-carbazole and its potential biochemical and physiological effects. These studies could lead to the development of new applications for this molecule in various scientific fields.

Synthesis Methods

The synthesis of 3,6-Diacetyl-9-propyl-9H-carbazole involves the reaction of 3,6-diiodocarbazole with propyl magnesium bromide in the presence of palladium catalysts. This reaction leads to the formation of 3,6-dipropylcarbazole, which is then acetylated using acetic anhydride to produce 3,6-Diacetyl-9-propyl-9H-carbazole. This synthesis method has been optimized to yield high purity and high yield of 3,6-Diacetyl-9-propyl-9H-carbazole.

Scientific Research Applications

3,6-Diacetyl-9-propyl-9H-carbazole has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,6-Diacetyl-9-propyl-9H-carbazole is as a fluorescent probe for DNA. This molecule has been shown to intercalate with DNA and emit fluorescence upon excitation. This property has been used to study DNA structure, dynamics, and interactions with other molecules.
3,6-Diacetyl-9-propyl-9H-carbazole has also been studied for its potential applications in organic electronics. This molecule has been shown to exhibit high charge mobility and can be used as a semiconducting material in organic field-effect transistors.

properties

CAS RN

1483-96-1

Product Name

3,6-Diacetyl-9-propyl-9H-carbazole

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(6-acetyl-9-propylcarbazol-3-yl)ethanone

InChI

InChI=1S/C19H19NO2/c1-4-9-20-18-7-5-14(12(2)21)10-16(18)17-11-15(13(3)22)6-8-19(17)20/h5-8,10-11H,4,9H2,1-3H3

InChI Key

IAFSDNNCEQCMLQ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C

synonyms

3,6-Diacetyl-9-propyl-9H-carbazole

Origin of Product

United States

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